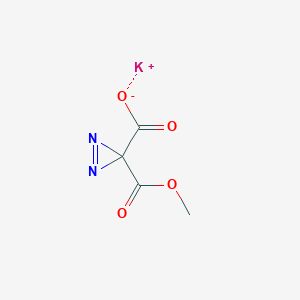
Dipotassium diazirine-3,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium diazirine-3,3-dicarboxylate (DAD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a photoreactive compound that can be used to label and study biological molecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of Dipotassium diazirine-3,3-dicarboxylate involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can react with nearby molecules, forming covalent bonds. In the context of biological molecules, Dipotassium diazirine-3,3-dicarboxylate can be used to label specific amino acid residues or nucleotides, allowing researchers to study the interactions between molecules.
Biochemical and Physiological Effects:
Dipotassium diazirine-3,3-dicarboxylate has been shown to have minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of Dipotassium diazirine-3,3-dicarboxylate in research studies should be carefully controlled to avoid unintended effects.
实验室实验的优点和局限性
One of the main advantages of using Dipotassium diazirine-3,3-dicarboxylate in lab experiments is its specificity. It allows researchers to label and study specific molecules or interactions, providing a high level of precision in their experiments. Additionally, Dipotassium diazirine-3,3-dicarboxylate is relatively easy to synthesize and use in experiments. However, there are some limitations to its use. Dipotassium diazirine-3,3-dicarboxylate requires exposure to UV light to become activated, which can limit its use in certain experiments. Additionally, the labeling process can be time-consuming and may require specialized equipment.
未来方向
There are numerous future directions for research involving Dipotassium diazirine-3,3-dicarboxylate. One potential area of study is the development of new labeling strategies that do not require UV light activation. Additionally, researchers may explore the use of Dipotassium diazirine-3,3-dicarboxylate in new areas of study, such as the study of RNA-protein interactions. Finally, there may be opportunities to optimize the synthesis and use of Dipotassium diazirine-3,3-dicarboxylate in lab experiments, improving its efficiency and effectiveness.
科学研究应用
Dipotassium diazirine-3,3-dicarboxylate has been widely used in scientific research as a photoaffinity label for the study of biological molecules. It is particularly useful for studying protein-protein interactions and protein-ligand interactions. Dipotassium diazirine-3,3-dicarboxylate can be incorporated into a protein or ligand and then activated by UV light, which covalently links the labeled molecule to its interacting partner. This allows researchers to identify and study the interacting partners of a particular molecule.
属性
IUPAC Name |
dipotassium;diazirine-3,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.2K/c6-1(7)3(2(8)9)4-5-3;;/h(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJBYYNWBBNLI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(N=N1)C(=O)[O-])[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3K2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium diazirine-3,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)





